1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole derivative. Finally, the pyrazine-2-carboxylate group is attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole ring, where nucleophiles replace leaving groups under basic or acidic conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to active sites, blocking the normal function of these targets and leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine rings but lacks the pyrazine carboxylate group.
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds have a similar benzothiazole ring but differ in the substituents attached to the ring.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is unique due to the presence of the pyrazine carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(12-7-16-5-6-17-12)21-10-8-19(9-10)15-18-11-3-1-2-4-13(11)22-15/h1-7,10H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYBKXLYPFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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